molecular formula C21H17Cl2N5O2 B11058366 methyl 4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate

methyl 4-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoate

Cat. No.: B11058366
M. Wt: 442.3 g/mol
InChI Key: DXYBQSIYNVUPTM-UHFFFAOYSA-N
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Description

METHYL 4-{[6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINO}BENZOATE is a complex organic compound that features a quinoxaline core substituted with dichloro and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINO}BENZOATE typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of Dichloro Substituents: The dichloro groups are introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyrazolyl Group: The pyrazolyl group is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated quinoxaline.

    Formation of the Benzoate Ester: The final step involves esterification, where the benzoic acid derivative is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and quinoxaline moieties.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The dichloro groups can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

METHYL 4-{[6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINO}BENZOATE has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting cancer or infectious diseases.

    Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways due to its ability to bind to specific molecular targets.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of METHYL 4-{[6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the pyrazolyl group may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-{[6,7-DICHLORO-2-QUINOXALINYL]AMINO}BENZOATE: Lacks the pyrazolyl group, which may result in different biological activity.

    METHYL 4-{[6,7-DICHLORO-3-(1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINO}BENZOATE: Similar structure but with different substitution patterns on the pyrazole ring.

    METHYL 4-{[6,7-DICHLORO-3-(3,5-DIMETHYL-1H-IMIDAZOL-1-YL)-2-QUINOXALINYL]AMINO}BENZOATE: Contains an imidazole ring instead of a pyrazole ring, which may affect its reactivity and binding properties.

Uniqueness

The presence of both dichloro and pyrazolyl groups in METHYL 4-{[6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINO}BENZOATE imparts unique electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a pharmacophore distinguish it from similar compounds.

Properties

Molecular Formula

C21H17Cl2N5O2

Molecular Weight

442.3 g/mol

IUPAC Name

methyl 4-[[6,7-dichloro-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]amino]benzoate

InChI

InChI=1S/C21H17Cl2N5O2/c1-11-8-12(2)28(27-11)20-19(24-14-6-4-13(5-7-14)21(29)30-3)25-17-9-15(22)16(23)10-18(17)26-20/h4-10H,1-3H3,(H,24,25)

InChI Key

DXYBQSIYNVUPTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC(=C(C=C3N=C2NC4=CC=C(C=C4)C(=O)OC)Cl)Cl)C

Origin of Product

United States

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